molecular formula C12H17NO3 B068756 tert-Butyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 164226-32-8

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Cat. No. B068756
CAS RN: 164226-32-8
M. Wt: 223.27 g/mol
InChI Key: QQAMZZFIHGASEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate derivatives has been explored through different synthetic routes. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related compounds, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing the compound's synthetic accessibility and the potential for chemical modifications (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

Molecular structure analysis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate and related compounds reveals the significance of the carbamate functional group and the tert-butyl group in determining the reactivity and physical properties of these molecules. The carbamate group, in particular, is pivotal for the compound's biological activity and its interaction with various enzymes and receptors.

Chemical Reactions and Properties

Chemical reactions involving tert-butyl (2-(hydroxymethyl)phenyl)carbamate derivatives often exploit the reactivity of the carbamate group. These compounds are known to participate in various organic transformations, serving as building blocks for more complex molecules. For example, they can undergo reactions with organometallics to give N-(Boc)hydroxylamines, illustrating their versatility in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).

Scientific Research Applications

  • Pharmaceutical and Medicinal Applications :

    • Some derivatives of phenyl N-substituted carbamates, including those related to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, are explored for their potential antiarrhythmic and hypotensive properties. These compounds have shown significant activity comparable to reference drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998).
  • Synthetic Chemistry and Catalysis :

    • Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate is synthesized through an asymmetric Mannich reaction, indicating its role in producing chiral amino carbonyl compounds, a crucial aspect in pharmaceutical synthesis (Yang, Pan, & List, 2009).
    • The compound has also been used in the enzymatic kinetic resolution, leading to the production of optically pure enantiomers, indicating its importance in stereochemistry and material science (Piovan, Pasquini, & Andrade, 2011).
  • Advanced Material and Method Development :

    • A study focuses on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate as an important intermediate in various biologically active compounds, demonstrating its significance in developing new medications and chemicals (Zhao, Guo, Lan, & Xu, 2017).
  • Environmental and Industrial Applications :

    • Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are described as a class of N-(Boc) nitrone equivalents, hinting at their utility in organic synthesis and possibly in industrial applications for the synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301-H317 . The precautionary statements include P280-P301+P310 .

properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMZZFIHGASEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571072
Record name tert-Butyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

CAS RN

164226-32-8
Record name tert-Butyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164226-32-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(t-Butoxy)carbonyl-3-(4-fluorophenyl)indole (0.340 g) was freed from the protecting group with the use of trifluoroacetic acid and then treated as in the above Production Example 54 to give the title compound (0.184 g) as a pale yellow oil (yield: 79.0%).
Name
1-(t-Butoxy)carbonyl-3-(4-fluorophenyl)indole
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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